molecular formula C18H15N5O2S B275003 Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate

Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate

Cat. No. B275003
M. Wt: 365.4 g/mol
InChI Key: XIHUKUOVZGSACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate, also known as EATPC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation, and to activate the Nrf2/ARE pathway, which is involved in antioxidant defense. This compound has also been found to inhibit the activity of various kinases involved in cancer growth, including AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammatory cytokine production, and the protection against oxidative stress. This compound has also been found to improve cognitive function and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound has also been found to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate, including the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties, such as solubility and bioavailability. In addition, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate can be synthesized through a multistep process involving the reaction of 5-phenylthieno[2,3-d]pyrimidin-4-amine with ethyl 2,3-dioxobutanoate and subsequent cyclization with hydrazine hydrate. The final product is obtained through esterification with ethanol.

Scientific Research Applications

Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and to protect against oxidative stress. In neurodegenerative disease research, this compound has been found to have neuroprotective effects and to improve cognitive function.

properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C18H15N5O2S/c1-2-25-18(24)12-8-22-23(15(12)19)16-14-13(11-6-4-3-5-7-11)9-26-17(14)21-10-20-16/h3-10H,2,19H2,1H3

InChI Key

XIHUKUOVZGSACF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)N

Origin of Product

United States

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